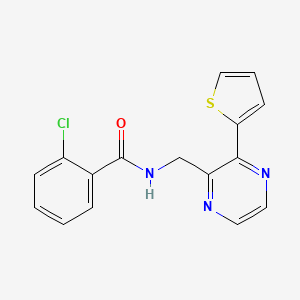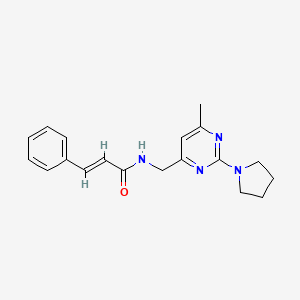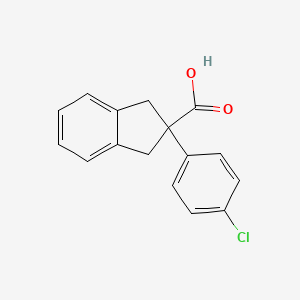
2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid” is a complex organic molecule. It likely contains an indene core (a fused cyclohexene and benzene ring), a carboxylic acid group (-COOH), and a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4th position) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indene core, a 4-chlorophenyl group, and a carboxylic acid group . The exact spatial arrangement of these groups would depend on the specific synthetic pathway used .Aplicaciones Científicas De Investigación
Photoreleasable Protecting Groups for Carboxylic Acids
Carboxylic acids can be protected using photoreleasable groups, facilitating controlled release through photolysis. Klan et al. (2000) and Zabadal et al. (2001) have explored 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids. This method is significant for the synthesis of "caged compounds" in organic synthesis and biochemistry, offering almost quantitative yields of the corresponding carboxylic acids upon direct photolysis without the necessity of a photosensitizer (Klan et al., 2000) (Zabadal et al., 2001).
Catalytic Transformation of Functionalized Carboxylic Acids
Functionalized carboxylic acids have been transformed using multifunctional rhenium complexes, as reported by Naruto et al. (2017). This process involves α-C–H bond functionalization, hydrogenation, and hydrogenolysis, demonstrating a chemoselective catalytic approach for transforming CHnCO2H groups into functionalized alcohols under mild conditions. This method highlights the potential of carboxylic acids as valuable biorenewable feedstocks (Naruto et al., 2017).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks constructed from carboxylic acid derivatives have shown promising applications in environmental monitoring and remediation. Zhao et al. (2017) constructed thiophene-based MOFs that exhibit high selectivity and sensitivity to environmental contaminants such as Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating their potential as efficient luminescent sensory materials for detecting and removing pesticides from aqueous solutions (Zhao et al., 2017).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1,3-dihydroindene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c17-14-7-5-13(6-8-14)16(15(18)19)9-11-3-1-2-4-12(11)10-16/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYRGLHBFMICU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-2,3-dihydro-1H-indene-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-ethylphenyl)acetamide](/img/structure/B2842985.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2842988.png)
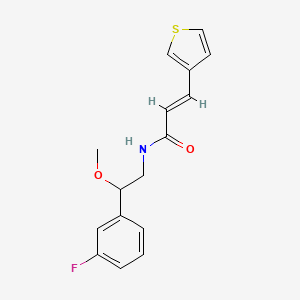
![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2842990.png)
![N-(2-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2842993.png)
![N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2842995.png)
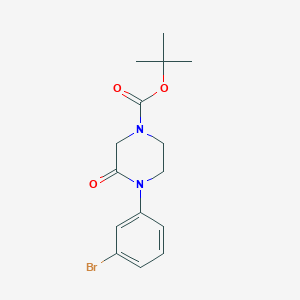
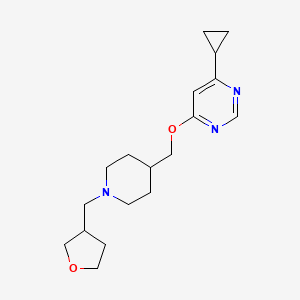
![3-(3-fluorobenzyl)-6-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2842999.png)
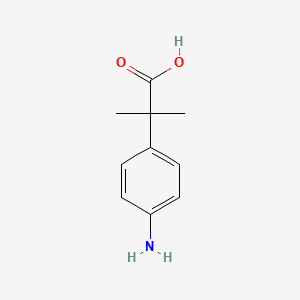
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)acrylamide](/img/structure/B2843001.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2843002.png)
